molecular formula C19H17N3O4 B6059761 N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B6059761
M. Wt: 351.4 g/mol
InChI Key: IGTJLYKPSIGFFI-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide, commonly known as MQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPA is a synthetic compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa.

Scientific Research Applications

MQPA has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, MQPA has been shown to have anticoagulant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of thrombotic and inflammatory diseases. In biotechnology, MQPA has been used as a serine protease inhibitor in the purification and analysis of proteins. In material science, MQPA has been used as a building block for the synthesis of novel polymers and materials.

Mechanism of Action

MQPA is a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. It acts by binding to the active site of these enzymes and blocking their ability to cleave peptide bonds. This results in the inhibition of blood clotting and inflammation.
Biochemical and Physiological Effects:
MQPA has been shown to have several biochemical and physiological effects. It inhibits blood clotting by inhibiting the activity of thrombin and factor Xa. It also has anti-inflammatory effects by inhibiting the activity of trypsin and other serine proteases involved in inflammation. MQPA has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

MQPA has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. It is also stable and easy to synthesize, making it readily available for research purposes. However, one limitation of using MQPA in lab experiments is that it may not accurately reflect the physiological conditions in vivo, as it is a synthetic compound that does not occur naturally in the body.

Future Directions

There are several future directions for research on MQPA. One area of interest is the development of MQPA-based therapeutics for the treatment of thrombotic and inflammatory diseases. Another area of interest is the use of MQPA as a tool for studying the role of serine proteases in various biological processes. Additionally, there is potential for the development of novel polymers and materials based on the structure of MQPA. Overall, MQPA is a promising compound with significant potential for future research and applications.

Synthesis Methods

MQPA can be synthesized using a multistep process that involves the reaction of 2-methylquinoline-4-carboxaldehyde with 4-nitrophenol in the presence of a base to form the corresponding ether. The resulting ether is then reacted with ethyl chloroacetate to form N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetate. Finally, the ester is hydrolyzed to form MQPA.

properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-13-10-14(17-4-2-3-5-18(17)21-13)11-20-19(23)12-26-16-8-6-15(7-9-16)22(24)25/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTJLYKPSIGFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide

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